The compound can be sourced from various chemical suppliers and has been the subject of research due to its potential as an enzyme inhibitor and receptor modulator. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds in synthetic organic chemistry.
The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Recent studies have also explored one-pot reactions that simplify synthesis by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .
The molecular structure of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine features a fused bicyclic system comprising two nitrogen atoms within the pyrazole ring. Key structural characteristics include:
X-ray crystallography has been employed to elucidate the precise arrangement of atoms within similar compounds, providing insights into bond lengths and angles that are critical for understanding reactivity and interaction with biological targets .
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can participate in various chemical reactions:
These reactions expand the utility of the compound in synthesizing derivatives with varied biological activities.
The mechanism of action for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine primarily revolves around its interactions with specific biological targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator:
Computational studies using density functional theory have provided insights into these interactions at a molecular level, predicting binding affinities and conformational changes upon ligand binding .
The physical and chemical properties of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine include:
These properties are essential for determining its behavior in biological systems and during synthetic processes.
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several notable applications:
The pyrazolo[1,5-a]pyrazine system is a bicyclic heterocycle featuring fused pyrazole and pyrazine rings. Systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) rules:
Table 1: Structural Classification of Key Derivatives
Compound | IUPAC Name | Substituent Position | Saturation |
---|---|---|---|
Core scaffold | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | Unsubstituted | 5,6,7-Saturated |
Target compound | 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | C2: 4-Fluorophenyl | 5,6,7-Saturated |
Analog (e.g., ChemDiv SB71-1033) | N-benzyl-5-[2-(4-fluorophenyl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide | C2: Carboxamide; C5: Acetyl | 6,7-Saturated |
The scaffold exhibits planar geometry at the pyrazole ring and puckered conformation in the tetrahydropyrazine moiety, influencing protein-binding capabilities [3] [8]. Crystallographic studies confirm the carboxylic acid derivative (C7H9N3O2) adopts a near-planar configuration essential for kinase interactions [8].
Fluorinated heterocycles emerged prominently in the late 20th century, driven by advances in fluorination techniques:
The fusion of fluorine chemistry with saturated nitrogen heterocycles addressed historical limitations of early heterocycles: poor metabolic stability and insufficient target selectivity.
The 4-fluorophenyl group confers distinct physicochemical and pharmacological advantages:
Table 2: Impact of 4-Fluorophenyl Substitution on Molecular Properties
Property | Phenyl Analog | 4-Fluorophenyl Derivative | Pharmacological Consequence |
---|---|---|---|
Lipophilicity (logD) | ~2.0 (calculated) | 2.402 (experimental) [2] | Enhanced blood-brain barrier penetration |
Electrostatic Potential | Neutral para-carbon | Partially positive para-carbon | Stronger aryl-binding pocket interactions |
Metabolic Stability | High para-hydroxylation risk | Blocked para-hydroxylation | Extended plasma half-life |
This strategic functionalization balances target engagement and pharmacokinetic properties, making it prevalent in kinase inhibitor design [2] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8